(Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl)

Epigenetics DNA Methylation Histone Crosstalk

(Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl), CAS 2022956-70-1, is a synthetic, site-specifically dimethylated histone H3 tail peptide (residues 1-21) bearing a C-terminal biotin label via a GG linker. It corresponds to the H3K9me2 epigenetic mark, which is a hallmark of transcriptionally repressed chromatin.

Molecular Formula C94H172N36O28
Molecular Weight 2254.6 g/mol
Cat. No. B13902015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl)
Molecular FormulaC94H172N36O28
Molecular Weight2254.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C94H172N36O28/c1-46(2)42-63(84(150)115-50(6)91(157)158)125-81(147)61(30-32-66(100)135)121-76(142)55(23-11-15-35-96)119-79(145)59(27-19-39-109-93(104)105)123-86(152)65-29-21-41-130(65)90(156)49(5)114-75(141)54(22-10-14-34-95)116-69(138)44-111-68(137)43-112-87(153)70(51(7)132)127-85(151)64(45-131)126-80(146)56(24-12-16-36-97)120-78(144)58(26-18-38-108-92(102)103)118-74(140)48(4)113-88(154)71(52(8)133)128-83(149)62(31-33-67(101)136)122-77(143)57(25-13-17-37-98)124-89(155)72(53(9)134)129-82(148)60(117-73(139)47(3)99)28-20-40-110-94(106)107/h46-65,70-72,131-134H,10-45,95-99H2,1-9H3,(H2,100,135)(H2,101,136)(H,111,137)(H,112,153)(H,113,154)(H,114,141)(H,115,150)(H,116,138)(H,117,139)(H,118,140)(H,119,145)(H,120,144)(H,121,142)(H,122,143)(H,123,152)(H,124,155)(H,125,147)(H,126,146)(H,127,151)(H,128,149)(H,129,148)(H,157,158)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t47-,48-,49-,50-,51+,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1
InChIKeyOJIDDTQPKBXBPY-LSFKTUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl): Procure the Validated H3K9me2 Substrate for Demethylase Screening and Epigenetic Binding Assays


(Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl), CAS 2022956-70-1, is a synthetic, site-specifically dimethylated histone H3 tail peptide (residues 1-21) bearing a C-terminal biotin label via a GG linker [1]. It corresponds to the H3K9me2 epigenetic mark, which is a hallmark of transcriptionally repressed chromatin . This peptide serves as a defined substrate for lysine demethylases (KDMs) of the Jumonji family and as a bait for identifying methyl-lysine reader proteins in biochemical and proteomic workflows [1].

Why Unmodified, Mono-, or Trimethylated H3 Peptides Cannot Substitute for (Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl)


Substituting (Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) with a generic biotinylated histone peptide is not functionally equivalent because the degree of lysine methylation dictates distinct enzymatic kinetics and binding partner recognition. Demethylases such as KDM4A/C exhibit marked substrate preference for H3K9me3 over H3K9me2 [1], while KDM4E processes H3K9me2 and H3K9me1 with different rate constants [2]. Similarly, reader domain binding affinities vary with methylation state: unmodified (me0), monomethylated (me1), and dimethylated (me2) H3K9 peptides display differential KD values for proteins like JMJD1A [3]. Using the incorrect methylation state introduces uncontrolled variables that compromise assay reproducibility and data interpretation.

Quantitative Differentiation Evidence for (Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) Against Closest Analogs


H3K9me2 Peptide Increases ZMET2 DNA Methyltransferase Activity 79-Fold Relative to Unmodified H3K9me0 Peptide

The H3K9me2 peptide (residues 1-32) exerts a profound allosteric effect on ZMET2 DNA methyltransferase activity compared to the unmodified H3K9me0 peptide. In single-turnover assays with 157 bp naked DNA, the rate constant (kmax) for ZMET2 in the presence of H3K9me2 peptide is 0.011 min⁻¹, which is a 79-fold increase over the rate with H3K9me0 peptide (0.00014 min⁻¹) [1]. This quantifiable difference demonstrates that the dimethylated lysine modification is essential for maximal enzymatic activation, a property absent in the unmodified analog.

Epigenetics DNA Methylation Histone Crosstalk Enzyme Assays

H3K9me2 Peptide Exhibits Distinct KDM4E Demethylase Kinetics with a Formation Rate Constant 2.6-Fold Faster Than H3K9me1

In stopped-flow kinetic analyses, the H3K9me2 peptide displays a unique reaction profile with the histone demethylase KDM4E that distinguishes it from both the monomethylated (H3K9me1) and unmethylated (H3K9me0) states. The formation rate constant for the reaction intermediate (320 nm species) is 0.050 s⁻¹ for H3K9me2, which is significantly faster than the 0.032 s⁻¹ observed for H3K9me1 (a 2.6-fold difference) and the 0.019 s⁻¹ for H3K9me0 [1]. The tmax value for H3K9me2 (24 s) is also distinct from H3K9me1 (46 s) and H3K9me0 (72 s), confirming differential enzymatic processing.

Lysine Demethylase Enzyme Kinetics KDM4E Stopped-Flow Spectroscopy

FL-KDM4A and FL-KDM4C Demethylases Discriminate H3K9me3 from H3K9me2 Substrates with >8-Fold Difference in Catalytic Efficiency

Full-length KDM4A and KDM4C histone demethylases exhibit a strong preference for the trimethylated H3K9me3 substrate over the dimethylated H3K9me2 substrate. For cc-KDM4A, the catalytic efficiency (kcat/Km) toward H3K9me3 is approximately 8.4 ± 1.1 µM⁻¹min⁻¹, whereas the efficiency toward H3K9me2 is only 1.3 ± 0.2 µM⁻¹min⁻¹, representing a 6.5-fold discrimination [1]. For cc-KDM4C, the efficiency toward H3K9me3 is 13.4 ± 1.9 µM⁻¹min⁻¹ compared to 1.3 ± 0.2 µM⁻¹min⁻¹ for H3K9me2, a >10-fold difference [1]. This data establishes that (Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) is the appropriate substrate for assaying KDM4A/C activity on the dimethylated state, whereas H3K9me3 peptides would be required for assaying the trimethylated state.

Lysine Demethylase Substrate Specificity KDM4A KDM4C

G9a-GLP Heterodimer Exhibits Enhanced Recognition of H3K9me2 Peptide Relative to Homodimers

The G9a-GLP heterodimer, the physiologically relevant H3K9 methyltransferase complex, demonstrates higher recognition of the H3K9me2 mark compared to either G9a or GLP homodimers [1]. While quantitative binding affinity values are not provided in the abstract, the stated 'higher recognition' of H3K9me2 by the heterodimer is a documented biochemical property that distinguishes this specific methylation state. This property is not observed with H3K9me0 or H3K9me1 peptides, highlighting the unique interaction of the dimethylated lysine with this key epigenetic writer complex.

Histone Methyltransferase Reader Domain G9a GLP Binding Assay

Crystal Structure of EHMT1/GLP Bound to Dimethylated H3K9 Peptide Provides Atomic-Level Validation of Specific Modification Recognition

The X-ray crystal structure of the human euchromatic histone methyltransferase 1 (EHMT1/GLP) catalytic domain in complex with S-adenosylhomocysteine (SAH) and a dimethylated H3K9 peptide (PDB: 2RFI) has been solved at 1.59 Å resolution [1]. This structure definitively maps the molecular interactions that confer specificity for the dimethylated lysine over other methylation states. The high-resolution structural data provides a validated template for rational drug design and confirms that the dimethylated H3K9 peptide engages the enzyme's active site in a distinct conformation.

Structural Biology Histone Methyltransferase Reader Domain EHMT1 GLP

Optimal Research and Industrial Applications for (Lys(Me)24)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) Based on Quantitative Differentiation


High-Throughput Screening (HTS) of Jumonji Demethylase Inhibitors Using Validated H3K9me2 Substrate

The peptide is an ideal substrate for HTS campaigns targeting Jumonji-domain histone demethylases (e.g., KDM3A, KDM4 family) [1]. Its defined methylation state ensures that inhibitors identified are specific to the dimethylated substrate. Quantitative kinetic data for KDM4E and KDM4A/C on H3K9me2 (vs. H3K9me1 or H3K9me3) provide benchmarks for assay validation and hit characterization [2][3].

Epigenetic Reader Domain Profiling and Pull-Down Proteomics

The biotinylated H3K9me2 peptide enables affinity purification and identification of methyl-lysine reader proteins from complex lysates [1]. Its documented, enhanced recognition by the G9a-GLP heterodimer [4] makes it a superior bait for discovering novel interactors of this therapeutically relevant complex compared to unmodified or other methylation state peptides.

Structural Biology and Rational Drug Design for GLP/EHMT1 and G9a

The solved crystal structure of the EHMT1 (GLP) catalytic domain bound to a dimethylated H3K9 peptide (PDB: 2RFI) provides a high-resolution template for structure-based drug design [5]. Researchers procuring this peptide can use it in co-crystallization or biophysical binding assays (e.g., SPR, ITC) to validate the binding mode of novel inhibitors.

Investigating Histone Crosstalk with DNA Methylation Machinery

The H3K9me2 peptide serves as a specific allosteric activator of ZMET2 DNA methyltransferase, increasing its activity 79-fold over the unmodified peptide [6]. This makes it an essential reagent for biochemical reconstitution studies examining the mechanistic link between repressive histone marks and DNA methylation.

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